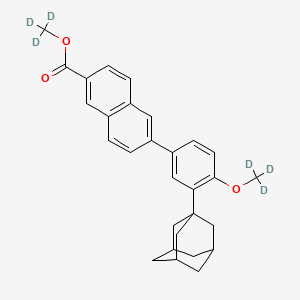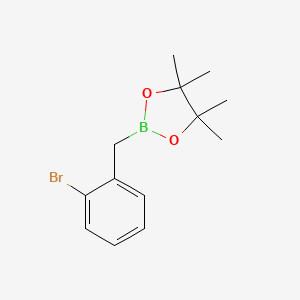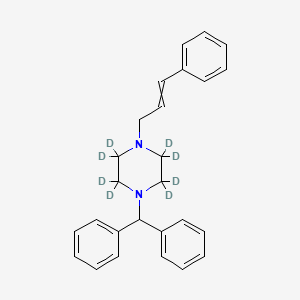
Adapalene-d6-Methylester
Übersicht
Beschreibung
Adapalene-d6 Methyl Ester is an isotopic impurity of Adapalene . It is a high-quality reference standard used for reliable pharmaceutical testing .
Chemical Reactions Analysis
While specific chemical reactions involving Adapalene-d6 Methyl Ester are not detailed in the search results, esters in general undergo reactions such as hydrolysis, which is catalyzed by either an acid or a base .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung
Adapalene-d6-Methylester wird in der pharmazeutischen Forschung eingesetzt, insbesondere bei der Entwicklung neuer Medikamente . Es wird bei der Synthese von Inhibitoren, Modulatoren und Agonisten verwendet, die wesentliche Bestandteile in der Medikamentenforschung und -entwicklung sind .
Dermatologische Anwendungen
Adapalen, die Stammverbindung von this compound, ist ein Retinoid der dritten Generation, das in der Erstlinienbehandlung von Akne eingesetzt wird . Es hat komedolytische, entzündungshemmende, antiproliferative und immunmodulatorische Wirkungen . Es ist auch wirksam bei der Behandlung verschiedener dermatologischer Erkrankungen und Photoaging .
Krebsforschung
Adapalen hat sich als vielversprechend für die Behandlung verschiedener Krebsarten erwiesen . Seine Fähigkeit, an Retinsäure-Kernrezeptoren zu binden und antiproliferative Wirkungen auszuüben, macht es zu einem wertvollen therapeutischen Medikament in der Krebsforschung .
Neurodegenerative Erkrankungen
Adapalen hat potenzielle Anwendungen bei der Behandlung neurodegenerativer Erkrankungen . Mit einer geeigneten Formulierung für die intravenöse Verabreichung könnte es zur Behandlung von Erkrankungen wie Alzheimer und Parkinson eingesetzt werden .
Antibakterielle Aktivität
Ein Analogon von Adapalen hat eine nachgewiesene antibakterielle Aktivität gegen Methicillin-resistente Staphylococcus aureus
Safety and Hazards
Zukünftige Richtungen
Adapalene has been found to be effective in the treatment of several dermatological diseases and photoaging . It has also shown potential in the treatment of several types of cancer and some neurodegenerative diseases . These findings suggest that Adapalene-d6 Methyl Ester could also have potential future applications in these areas.
Wirkmechanismus
Target of Action
Adapalene-d6 Methyl Ester, a derivative of Adapalene, primarily targets retinoic acid nuclear receptors . These receptors play a crucial role in regulating gene expression and reducing inflammation .
Mode of Action
Adapalene-d6 Methyl Ester interacts with its targets by binding to retinoic acid nuclear receptors . This binding inhibits keratinocyte differentiation, a process found in the outermost layer of the skin, the epidermis . It also exhibits exfoliating and anti-inflammatory effects .
Biochemical Pathways
The compound affects the biochemical pathways related to inflammation and keratinocyte differentiation . By binding to retinoic acid nuclear receptors, it modulates gene expression, leading to reduced inflammation and inhibited keratinocyte differentiation . The downstream effects include the comedolytic (preventing comedones or acne), anti-inflammatory, antiproliferative, and immunomodulatory effects .
Pharmacokinetics
Innovative formulations aim to achieve better bioavailability, increased efficacy, and reduced side effects .
Result of Action
The molecular and cellular effects of Adapalene-d6 Methyl Ester’s action include comedolytic, anti-inflammatory, antiproliferative, and immunomodulatory effects . It has been found to be effective in the treatment of several dermatological diseases and photoaging, in addition to its utility in the treatment of acne vulgaris .
Action Environment
New topical combinations include ketoconazole (antifungal), mometasone furoate (anti-inflammatory corticosteroid), nadifloxacin (fluoroquinolone), and alfa and beta hydroxy acids . Combination with oral drugs is a new trend that enhances the properties of topical formulations with Adapalene-d6 Methyl Ester .
Biochemische Analyse
Biochemical Properties
Adapalene-d6 Methyl Ester, like its parent compound Adapalene, binds to retinoic acid nuclear receptors . The known effects of Adapalene include comedolytic, anti-inflammatory, antiproliferative, and immunomodulatory actions . These interactions with various biomolecules play a crucial role in its biochemical reactions.
Cellular Effects
Adapalene-d6 Methyl Ester influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to inhibit human polymorphonuclear neutrophil leukocyte activation and lipoxygenase enzymes .
Molecular Mechanism
The molecular mechanism of action of Adapalene-d6 Methyl Ester involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Adapalene binds directly to retinoic acid receptors (RARs); the adapalene-RAR complex forms heterodimers with retinoid X receptors (RXRs), which can bind DNA and modulate transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Adapalene-d6 Methyl Ester change over time . It exhibits an intense native fluorescence at 389 nm after excitation at 312 nm using borate buffer (pH 7.0)/ethanol system . This property is used for routine analysis of Adapalene-d6 Methyl Ester in its gel and ideally suited to the in vitro diffusion test .
Dosage Effects in Animal Models
The effects of Adapalene-d6 Methyl Ester vary with different dosages in animal models . For instance, in a rabbit ear acne model, the effects of Adapalene-d6 Methyl Ester were equivalent to those of adapalene gel without local side effects .
Metabolic Pathways
It is known that Adapalene-d6 Methyl Ester, like Adapalene, binds to retinoic acid nuclear receptors, which suggests it may be involved in the retinoic acid metabolic pathway .
Eigenschaften
IUPAC Name |
trideuteriomethyl 6-[3-(1-adamantyl)-4-(trideuteriomethoxy)phenyl]naphthalene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30O3/c1-31-27-8-7-24(14-26(27)29-15-18-9-19(16-29)11-20(10-18)17-29)22-3-4-23-13-25(28(30)32-2)6-5-21(23)12-22/h3-8,12-14,18-20H,9-11,15-17H2,1-2H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXNMQBGOVUZNC-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)OC)C45CC6CC(C4)CC(C6)C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)OC([2H])([2H])[2H])C45CC6CC(C4)CC(C6)C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Hydrochloride](/img/structure/B589765.png)
![4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Methyl Ester](/img/structure/B589766.png)


![1H-[1,4]Oxazino[4,3-a]benzimidazol-3(4H)-one](/img/structure/B589775.png)

![5-(Morpholin-4-yl)-N-[4-(pyridin-3-yl)phenyl]pentanamide](/img/structure/B589781.png)
![4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzenemethanamine Hydrochloride](/img/structure/B589784.png)
